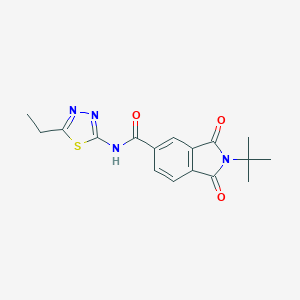
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the isoindolinecarboxamide family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide varies depending on the application. In the case of anticancer activity, this compound inhibits cell proliferation and induces apoptosis by downregulating the expression of anti-apoptotic proteins and upregulating the expression of pro-apoptotic proteins. In the case of anti-inflammatory activity, this compound inhibits the production of pro-inflammatory cytokines and chemokines. In the case of antimicrobial activity, this compound disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide have been extensively studied. Some of the effects include:
1. Inhibition of cell proliferation: This compound inhibits the proliferation of cancer cells by inducing cell cycle arrest.
2. Induction of apoptosis: This compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
3. Inhibition of inflammation: This compound inhibits the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.
4. Antimicrobial activity: This compound exhibits potent antimicrobial activity against various microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is its potent activity against cancer cells and microorganisms. However, one of the limitations is the lack of information on its toxicity and safety profile.
Zukünftige Richtungen
There are several future directions for research on 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide. Some of these include:
1. Evaluation of its toxicity and safety profile.
2. Investigation of its potential as a therapeutic agent for inflammatory diseases.
3. Development of novel synthetic methods for this compound.
4. Investigation of its potential as a scaffold for the development of new anticancer and antimicrobial agents.
Conclusion:
In conclusion, 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent anticancer, anti-inflammatory, and antimicrobial activity, and its mechanism of action varies depending on the application. While there are some limitations to its use in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
The synthesis of 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has been reported in the literature using various methods. One of the commonly used methods involves the reaction of 2-tert-butyl-isoindoline-1,3-dione with 5-ethyl-1,3,4-thiadiazol-2-amine in the presence of a suitable catalyst. The resulting compound is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential applications in various fields. Some of the areas of research include:
1. Anticancer activity: Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. The mechanism of action involves the inhibition of cell proliferation and induction of apoptosis.
2. Anti-inflammatory activity: This compound has also been shown to possess anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antimicrobial activity: Studies have demonstrated that 2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide exhibits potent antimicrobial activity against various microorganisms.
Eigenschaften
Produktname |
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxo-5-isoindolinecarboxamide |
|---|---|
Molekularformel |
C17H18N4O3S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2-tert-butyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C17H18N4O3S/c1-5-12-19-20-16(25-12)18-13(22)9-6-7-10-11(8-9)15(24)21(14(10)23)17(2,3)4/h6-8H,5H2,1-4H3,(H,18,20,22) |
InChI-Schlüssel |
HADUJACARYTABI-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Kanonische SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-N-{4-[6-(phenylcarbonyl)-1H-benzimidazol-2-yl]phenyl}butanamide](/img/structure/B303014.png)

![methyl 4-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoate](/img/structure/B303019.png)




![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![(4-{[4-(Acetylamino)benzoyl]amino}phenoxy)acetic acid](/img/structure/B303028.png)
![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)

